

# Crystal structure and bonding analysis of 2-chloro-5-(chloromethyl)thiazole

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## Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)thiazole

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A Comprehensive Guide to the Crystal Structure and Bonding of 2-Chloro-5-(chloromethyl)thiazole

## Abstract

2-Chloro-5-(chloromethyl)thiazole is a pivotal intermediate in the synthesis of pharmaceuticals, such as the antiretroviral drug Ritonavir, and various agrochemicals.<sup>[1][2]</sup> Its molecular structure and the resulting solid-state packing are crucial determinants of its reactivity and physical properties. This guide provides an in-depth analysis of the crystal structure of 2-chloro-5-(chloromethyl)thiazole, elucidated by single-crystal X-ray diffraction. We further explore the intricate network of intermolecular interactions governing its crystal packing through advanced computational methods, including Hirshfeld surface analysis. This analysis is contextualized by comparing its structural features with analogous thiazole derivatives, offering researchers and drug development professionals critical insights into the structure-property relationships of this important heterocyclic compound.

## Introduction: The Significance of Substituted Thiazoles

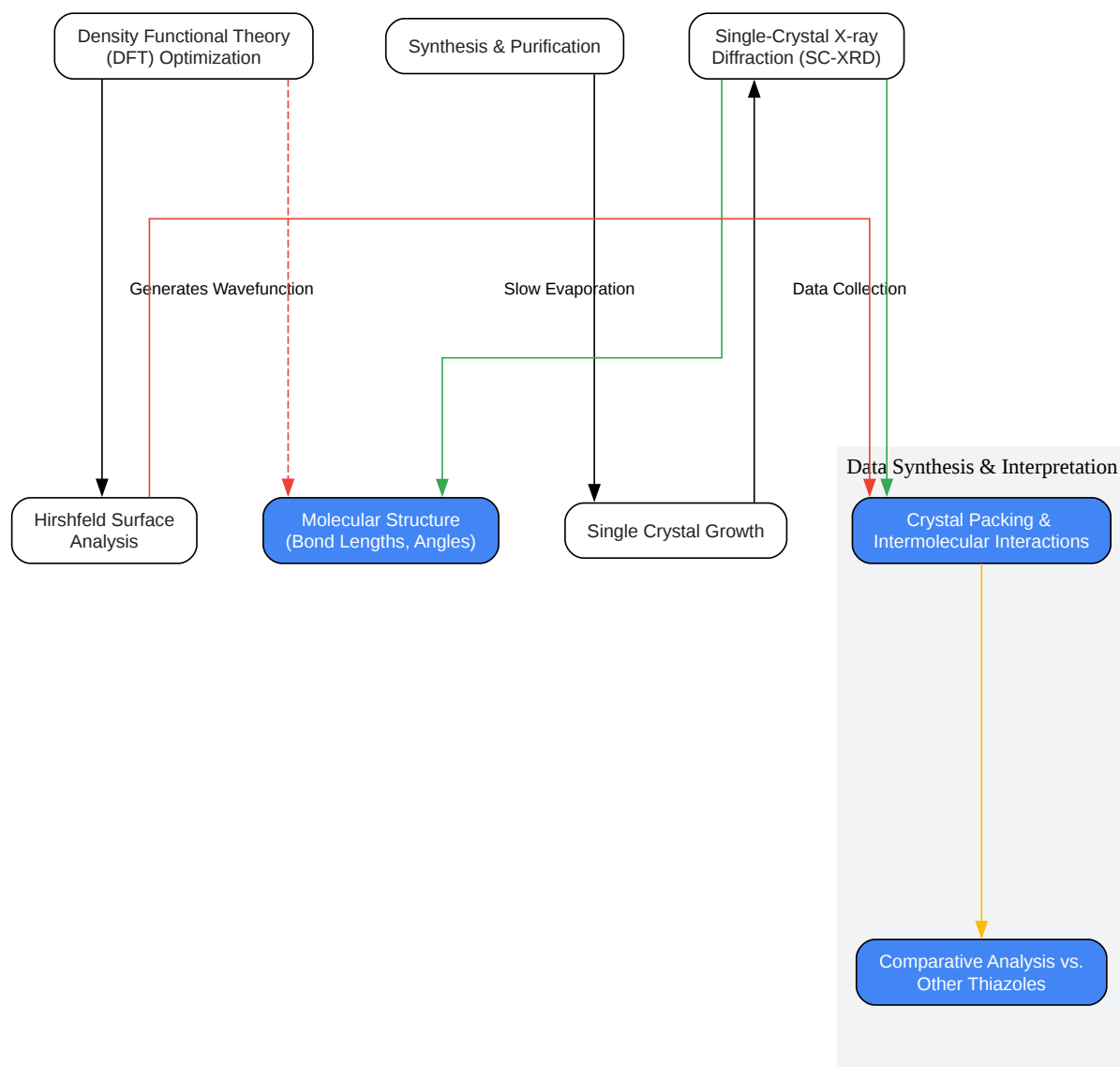
Thiazole rings are privileged scaffolds in medicinal and agricultural chemistry due to their wide range of biological activities.<sup>[2][3]</sup> The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

2-Chloro-5-(chloromethyl)thiazole (CCMT), with its two distinct chlorine atoms—one attached to the aromatic ring and one to the methyl group—presents a compelling case study in molecular architecture. Understanding how these substituents influence bond lengths, bond angles, and, most importantly, the non-covalent interactions in the solid state is fundamental for predicting its behavior in synthetic reactions and its potential for polymorphism.

This guide moves beyond a simple data report, providing a comparative framework and explaining the causality behind the observed structural phenomena. We will dissect the experimental and theoretical methodologies used, presenting a holistic view of the molecule's structural chemistry.

## Analytical Workflow: A Multi-Faceted Approach

To achieve a comprehensive understanding, a multi-pronged analytical strategy is employed. This involves the integration of high-resolution experimental data from X-ray crystallography with the quantitative and visual power of computational chemistry.



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Figure 1: Integrated workflow for the structural and bonding analysis of 2-chloro-5-(chloromethyl)thiazole.

## Methodologies: From Crystal to Computation

## Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol:

- **Synthesis:** The title compound was prepared according to established literature methods, such as the chlorination-cyclization reaction of allyl isothiocyanate derivatives.[\[2\]](#)[\[4\]](#)
- **Crystallization:** High-quality single crystals suitable for diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound at room temperature.[\[1\]](#)
- **Data Collection:** A suitable crystal was mounted on a diffractometer. Intensity data were collected using graphite-monochromated Mo K $\alpha$  radiation.
- **Structure Solution and Refinement:** The structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. Hydrogen atoms were positioned geometrically and refined using a riding model.[\[1\]](#) The final structure solution provides accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

## Computational Analysis: Hirshfeld Surface

While SC-XRD tells us where the atoms are, computational methods help us understand why they are there. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[\[5\]](#)[\[6\]](#)

Computational Protocol:

- **Model Generation:** The crystal structure information file (CIF) obtained from SC-XRD is used as the input geometry.
- **Surface Calculation:** The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

- **Surface Mapping:** The surface is colored based on different properties. A key property is  $d_{\text{norm}}$ , a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the  $d_{\text{norm}}$  surface indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.<sup>[7][8]</sup>
- **Fingerprint Plots:** These 2D histograms summarize all interactions on the Hirshfeld surface, plotting the distance to the nearest nucleus external to the surface ( $d_e$ ) against the distance to the nearest nucleus internal to the surface ( $d_i$ ). Specific interactions (e.g.,  $\text{H}\cdots\text{H}$ ,  $\text{Cl}\cdots\text{H}$ ) appear as characteristic patterns, and the area under these patterns can be used to quantify their relative contribution to the overall crystal packing.<sup>[8]</sup>

## Results and Discussion: The Structure of 2-Chloro-5-(chloromethyl)thiazole

The crystal structure of 2-chloro-5-(chloromethyl)thiazole has been reported and deposited in the Cambridge Structural Database (CSD Entry: 828678).<sup>[9]</sup> The compound crystallizes in the monoclinic space group  $P2_1/c$ .<sup>[1]</sup>

Table 1: Key Crystallographic Data

Parameter	Value
Chemical Formula	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> NS
Molecular Weight	168.04 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	5.869(3)
b (Å)	16.592(8)
c (Å)	7.152(4)
β (°)	108.78(3)
Volume (Å <sup>3</sup> )	659.1(6)
Z	4

Source: Acta Crystallographica Section E, 2011, E67, o1531[1]

## Molecular Geometry

The thiazole ring is essentially planar.[1] The chlorine atom at the 2-position (Cl1) and the carbon atom of the chloromethyl group (C4) lie very close to the mean plane of the ring. However, the chlorine atom of the chloromethyl group (Cl2) is significantly out of this plane, with a reported S—C2—C4—Cl2 torsion angle of -66.66°.[1] This twisted conformation minimizes steric hindrance.

## Bonding and Intermolecular Interactions

A defining feature of the crystal structure is the absence of classical hydrogen bonds.[1] This is expected, as the molecule lacks strong hydrogen bond donors (like O-H or N-H). Consequently, the crystal packing is dominated by weaker, yet collectively significant, van der Waals forces and halogen-related interactions.

Hirshfeld Surface Analysis Insights:

The analysis reveals that the crystal packing is a delicate balance of several close contacts.

- **H...H Contacts:** These are the most abundant interactions, covering a large portion of the Hirshfeld surface, typical for organic molecules.
- **Cl...H Contacts:** The electrophilic region on the chlorine atoms interacts with the nucleophilic hydrogen atoms of neighboring molecules. These interactions, while weak, are numerous and act as a form of "molecular glue."
- **Cl...Cl Contacts:** Halogen-halogen interactions, specifically Type II interactions (where the electrophilic  $\sigma$ -hole of one chlorine atom interacts with the nucleophilic equatorial belt of another), are crucial in the crystal engineering of halogenated compounds.<sup>[10]</sup>
- **Cl...N / Cl...S Contacts:** The chlorine atoms can also interact with the lone pairs of the nitrogen and sulfur heteroatoms in adjacent thiazole rings, further stabilizing the crystal lattice.

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